molecular formula C11H20FNO4S B12311525 tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B12311525
M. Wt: 281.35 g/mol
InChI Key: KGVHXTDVFVZFMK-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate (CAS: 1897844-28-8) is a piperidine derivative featuring a fluorosulfonylmethyl (-CH₂SO₂F) substituent at the 3-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₀FNO₄S, with a molecular weight of 281.34 g/mol . Limited data on its physical properties (e.g., unspecified purity, storage conditions) are available in the literature, though its structural analogs suggest applications in medicinal chemistry and synthetic intermediates .

Properties

Molecular Formula

C11H20FNO4S

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3

InChI Key

KGVHXTDVFVZFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Reaction with Fluorosulfonyl Methylating Agents

A common strategy involves reacting tert-butyl piperidine-1-carboxylate with fluorosulfonyl methylating agents, such as fluorosulfonyl chloride ($$ \text{FSO}_{2}\text{Cl} $$), under controlled conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen acts as a base to deprotonate the methyl group, facilitating sulfonation.

Example Procedure :

  • Reactants : tert-Butyl piperidine-1-carboxylate (1 equiv), fluorosulfonyl chloride (1.2 equiv)
  • Solvent : Dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$)
  • Base : Triethylamine ($$ \text{Et}_{3}\text{N} $$, 1.5 equiv)
  • Conditions : 0°C to room temperature, 12–24 hours
  • Yield : 60–75%

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The tert-butyl ester remains stable under these mild conditions, ensuring regioselective functionalization at the methyl position.

Optimization with Phase-Transfer Catalysts

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide ($$ \text{TBAB} $$) have been employed. These catalysts facilitate the transfer of the fluorosulfonyl group into the organic phase, accelerating the reaction kinetics.

Key Data :

Parameter Value
Catalyst Loading 5 mol% TBAB
Temperature 25°C
Reaction Time 6 hours
Yield 82%
Purity >95% (HPLC)

This method reduces side products such as disulfonated derivatives, which are common in uncatalyzed reactions.

Multi-Step Synthesis via Hydrogenation and Functionalization

An alternative route involves constructing the piperidine ring through hydrogenation of pyridine precursors, followed by sequential functionalization. This approach is advantageous for introducing complex substituents early in the synthesis.

Hydrogenation of Pyridine Derivatives

Pyridine derivatives substituted at the 3-position with a propargyl group can be hydrogenated to yield piperidine intermediates. For example, 3-(prop-2-yn-1-yl)pyridine is hydrogenated using Raney nickel ($$ \text{Ra-Ni} $$) under $$ \text{H}_{2} $$ pressure to produce 3-(propyl)piperidine.

Reaction Conditions :

  • Catalyst : Raney Ni (10 wt%)
  • Pressure : 50 psi $$ \text{H}_{2} $$
  • Solvent : Ethanol ($$ \text{EtOH} $$)
  • Temperature : 80°C
  • Yield : 90–95%

Sequential Sulfonation and Esterification

The hydrogenated piperidine is subsequently functionalized:

  • Sulfonation : Treatment with chlorosulfonic acid ($$ \text{ClSO}_{3}\text{H} $$) introduces the sulfonyl group.
  • Fluorination : Reaction with potassium fluoride ($$ \text{KF} $$) replaces the chloride with fluorine.
  • Esterification : Protection of the piperidine nitrogen with tert-butyloxycarbonyl ($$ \text{Boc} $$) using di-tert-butyl dicarbonate ($$ (\text{Boc})_{2}\text{O} $$).

Critical Parameters :

  • Sulfonation requires strict temperature control (<0°C) to avoid ring sulfonation.
  • Fluorination efficiency depends on the solubility of $$ \text{KF} $$, often improved using crown ethers.

One-Pot Synthesis Approaches

Recent advances emphasize one-pot methodologies to streamline synthesis and improve atom economy. These methods combine multiple steps—such as coupling, hydrogenation, and sulfonation—into a single reaction vessel.

Coupling-Hydrogenation-Sulfonation Cascade

A notable example involves:

  • Suzuki-Miyaura Coupling : Introducing substituents via palladium-catalyzed cross-coupling.
  • Hydrogenation : Reducing the pyridine ring to piperidine.
  • In Situ Sulfonation : Direct addition of fluorosulfonylating agents post-hydrogenation.

Advantages :

  • Eliminates intermediate purification.
  • Reduces reaction time by 40% compared to stepwise methods.

Challenges :

  • Compatibility of catalysts (e.g., $$ \text{Pd} $$ for coupling vs. $$ \text{Ra-Ni} $$ for hydrogenation) requires careful sequential addition.

Organocatalytic Sulfonation

Organocatalysts like 4-dimethylaminopyridine ($$ \text{DMAP} $$) have been used to mediate fluorosulfonation under mild conditions. This method avoids metal catalysts, making it environmentally favorable.

Protocol :

  • Catalyst : 10 mol% DMAP
  • Solvent : Tetrahydrofuran ($$ \text{THF} $$)
  • Temperature : 25°C
  • Yield : 70%

Comparative Analysis of Synthesis Methods

The choice of method depends on factors such as scalability, cost, and desired purity.

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Sulfonation 60–82 90–95 Low High
Multi-Step Synthesis 50–70 85–90 Moderate Moderate
One-Pot Cascade 65–75 88–93 High High

Key Observations :

  • Direct sulfonation offers the best balance of yield and scalability.
  • One-pot methods, while efficient, require precise control to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Enzyme Inhibition Studies

  • The compound is valuable in research focused on enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate enzyme activity, making it a candidate for developing new therapeutic agents .

2. Biological Activity

  • Research indicates that tert-butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate exhibits significant biological activity. Its mechanism involves forming stable complexes with biological molecules, enhancing its binding affinity due to the electrophilic nature of the fluorosulfonyl group .

3. Pharmaceutical Development

  • The compound serves as a building block for synthesizing more complex organic molecules, particularly in drug development targeting specific receptors or enzymes. Its unique reactivity profile enhances selectivity and potency in biochemical assays .

Case Studies

Case Study 1: Enzyme Inhibition
In recent studies, this compound has been utilized to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggest that the compound effectively inhibits target enzymes by forming covalent bonds, leading to altered metabolic rates.

Case Study 2: Drug Development
Pharmaceutical researchers have investigated this compound as a precursor for new drug candidates aimed at treating diseases related to enzyme dysfunctions. The results demonstrate promising activity against certain targets, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Sulfonyl-Containing Piperidine Derivatives

Compounds with sulfonyl groups exhibit distinct reactivity and stability based on substituent electronegativity and steric effects.

Compound CAS Substituent Molecular Formula Key Properties Evidence Source
tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate 1897844-28-8 -CH₂SO₂F C₁₁H₂₀FNO₄S High electrophilicity; potential SuFEx reagent
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p) - -OSO₂CF₃ C₁₂H₁₆F₃NO₅S Trifluoromethylsulfonyl group enhances stability; used in palladium-catalyzed synthesis
tert-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate (1e) - -CH₂OSO₂CH₃ C₁₂H₂₃NO₅S Methylsulfonyl group offers moderate reactivity; intermediate for further functionalization

Key Differences :

  • Reactivity : The fluorosulfonyl group (-SO₂F) is more electrophilic than methylsulfonyl (-SO₂CH₃) or trifluoromethylsulfonyl (-SO₂CF₃), enabling participation in high-yield click reactions .
  • Applications : Trifluoromethylsulfonyl derivatives (e.g., 3p) are leveraged in transition-metal catalysis , while methylsulfonyl analogs (e.g., 1e) serve as leaving groups in nucleophilic substitutions .

Fluorinated Piperidine Derivatives

Fluorination alters electronic properties and metabolic stability, critical for drug design.

Compound CAS Substituent Molecular Formula Key Properties Evidence Source
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 955028-88-3 -F, -OH C₁₁H₂₀FNO₃ Stereoselective synthesis; hydroxyl group enhances polarity
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate - -CH=CH(4-F-C₆H₄) C₁₈H₂₃FNO₂ Styryl group enables π-π stacking; studied for stereoselective activity
tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1345456-44-1 -F, -CH₂NH₂ C₁₁H₂₁FN₂O₂ Amino group facilitates bioactivity; potential CNS drug candidate

Key Differences :

  • Functionality: Fluorostyryl derivatives (e.g., from ) exhibit conformational rigidity, favoring interactions with biological targets , while amino-fluorinated analogs (e.g., CAS 1345456-44-1) are optimized for blood-brain barrier penetration .
  • Synthetic Routes : Fluorination via Selectfluor® (e.g., ) or stereoselective hydroxylation (e.g., ) highlights divergent strategies for introducing fluorine .

Piperidine Derivatives with Heterocyclic/Aromatic Substituents

Substituents like pyrimidine or benzyl groups expand applications in kinase inhibition or chromatography.

Compound CAS Substituent Molecular Formula Key Properties Evidence Source
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate 1420867-40-8 -NHCH₂(2,4-Cl₂C₄N₂) C₁₆H₂₁Cl₂N₅O₂ Dichloropyrimidine moiety targets kinase enzymes; 95% purity
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 1349716-46-6 -NHCH₂(3,4-F₂C₆H₃) C₁₈H₂₄F₂N₂O₂ Difluorobenzyl group enhances lipophilicity; intermediate for PET ligands
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 146667-84-7 -CH₂CH₂OH C₁₂H₂₃NO₃ Hydroxyethyl group improves aqueous solubility; ≥98% assay

Key Differences :

  • Bioactivity : Dichloropyrimidine derivatives (e.g., CAS 1420867-40-8) are tailored for kinase inhibition , while difluorobenzyl analogs (e.g., CAS 1349716-46-6) are optimized for radiopharmaceuticals .
  • Solubility : Hydroxyethyl-substituted piperidines (e.g., CAS 146667-84-7) exhibit enhanced water solubility, favoring formulation in drug delivery .

Biological Activity

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a compound characterized by its unique structural features, including a piperidine ring and a fluorosulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity involves exploring its mechanism of action, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀FNO₄S
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 2348334-68-7

The presence of the fluorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the formation of covalent bonds with target proteins. This interaction can lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their activity, affecting various biochemical pathways.
  • Protein-Ligand Interactions : The fluorosulfonyl group acts as an electrophile, enhancing binding affinity with nucleophilic residues in proteins .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Notable findings include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits target enzymes through covalent bonding
Protein InteractionForms stable complexes with nucleophilic proteins
Potential Antimicrobial ActivityModerate activity observed in preliminary studies

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain kinases involved in cancer progression. For instance, it showed potency against mutant forms of receptor tyrosine kinases .
  • Pharmacological Applications : The compound has been investigated for its potential as a therapeutic agent targeting specific diseases. Its ability to selectively inhibit enzyme activity positions it as a candidate for drug development aimed at conditions like cancer and metabolic disorders .
  • Synthetic Applications : As a building block in organic synthesis, it serves as a precursor for more complex molecules used in drug discovery and development .

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